molecular formula C9H9BO3S B071513 5-Methoxybenzo[B]thiophene-2-boronic acid CAS No. 193965-30-9

5-Methoxybenzo[B]thiophene-2-boronic acid

Cat. No.: B071513
CAS No.: 193965-30-9
M. Wt: 208.05 g/mol
InChI Key: BRFCKEBJRUMDHY-UHFFFAOYSA-N
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Description

5-Methoxybenzo[B]thiophene-2-boronic acid is an organoboron compound that features a boronic acid functional group attached to a methoxy-substituted benzo[B]thiophene ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

. This reaction involves the transmetalation of boronic acids to palladium

Molecular Mechanism

The molecular mechanism of action of 5-Methoxybenzo[B]thiophene-2-boronic acid is not well-understood. In the context of Suzuki–Miyaura cross-coupling, boronic acids are known to undergo transmetalation, a process where they are transferred from boron to palladium

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. It is recommended to store this compound in an inert atmosphere, in a freezer, under -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybenzo[B]thiophene-2-boronic acid typically involves the following steps:

    Formation of the Benzo[B]thiophene Ring: The benzo[B]thiophene ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzo[B]thiophene-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The major products are alcohols or ketones.

    Substitution: The major products are substituted benzo[B]thiophene derivatives.

Scientific Research Applications

5-Methoxybenzo[B]thiophene-2-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It is used in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxybenzo[B]thiophene-2-boronic acid is unique due to the presence of both the methoxy and boronic acid functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers enhanced versatility in synthetic applications and potential for developing novel therapeutic agents.

Properties

IUPAC Name

(5-methoxy-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO3S/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFCKEBJRUMDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617170
Record name (5-Methoxy-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193965-30-9
Record name (5-Methoxy-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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